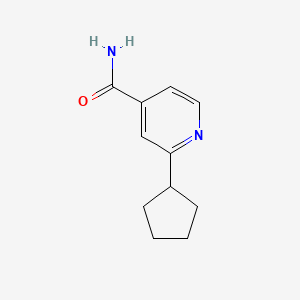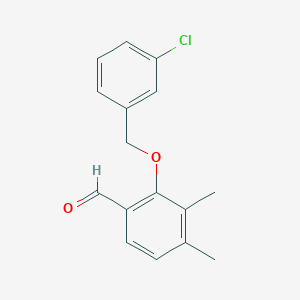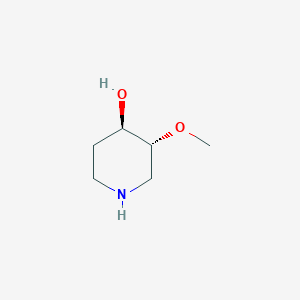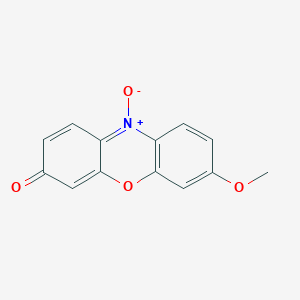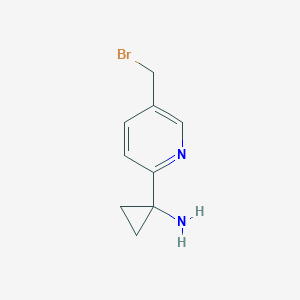
1-(5-(Bromomethyl)pyridin-2-yl)cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(Bromomethyl)pyridin-2-yl)cyclopropanamine is a chemical compound with the molecular formula C8H9BrN2 It is a derivative of pyridine and cyclopropanamine, characterized by the presence of a bromomethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Bromomethyl)pyridin-2-yl)cyclopropanamine typically involves the bromination of a pyridine derivative followed by the introduction of a cyclopropanamine group. One common method involves the reaction of 5-bromomethyl-2-pyridinecarboxaldehyde with cyclopropanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(5-(Bromomethyl)pyridin-2-yl)cyclopropanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Cyclization Reactions: The presence of the cyclopropanamine group allows for potential cyclization reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions may produce corresponding oxides .
Scientific Research Applications
1-(5-(Bromomethyl)pyridin-2-yl)cyclopropanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-(Bromomethyl)pyridin-2-yl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromopyridin-2-yl)cyclopropanamine: A closely related compound with similar chemical properties and applications.
1-(5-Chloromethyl)pyridin-2-yl)cyclopropanamine: Another derivative with a chloromethyl group instead of a bromomethyl group.
1-(5-Methyl)pyridin-2-yl)cyclopropanamine: A simpler derivative with a methyl group instead of a bromomethyl group.
Uniqueness
1-(5-(Bromomethyl)pyridin-2-yl)cyclopropanamine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and research applications, offering different reactivity compared to its analogs .
Properties
Molecular Formula |
C9H11BrN2 |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
1-[5-(bromomethyl)pyridin-2-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C9H11BrN2/c10-5-7-1-2-8(12-6-7)9(11)3-4-9/h1-2,6H,3-5,11H2 |
InChI Key |
CWDZJQBQVDVIPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)CBr)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


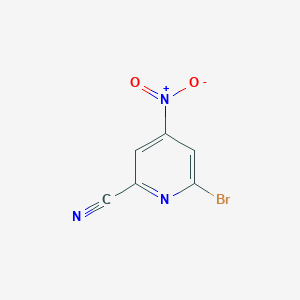
![Bicyclo[4.1.0]heptan-1-amine](/img/structure/B13023178.png)
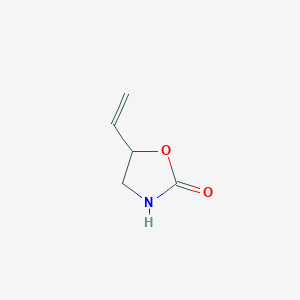
![Ethyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13023192.png)
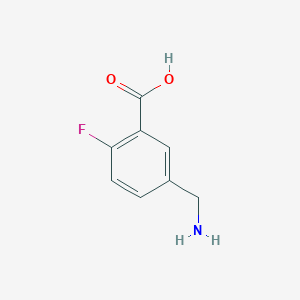
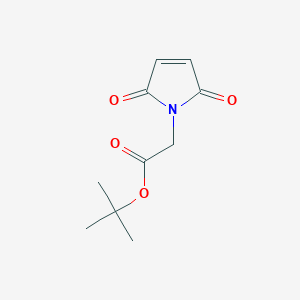
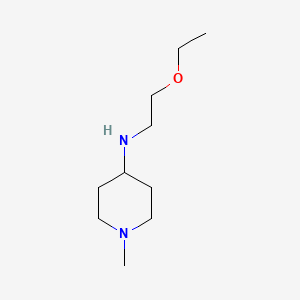
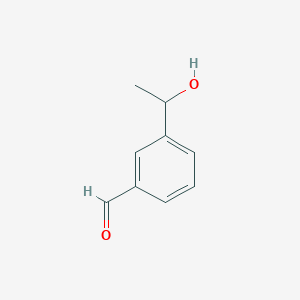
![4-oxo-3H,4H-pyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B13023228.png)
![2-(Chloromethyl)-6-(trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B13023235.png)
